

# TC-E 5003: A Technical Overview of its Inhibition of hPRMT1

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## Compound of Interest

Compound Name: TC-E 5003

Cat. No.: B1682944

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## Introduction

**TC-E 5003** is a selective inhibitor of human protein arginine methyltransferase 1 (hPRMT1), a key enzyme involved in post-translational modification of proteins and a critical regulator of various cellular processes.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the inhibitory activity of **TC-E 5003** against hPRMT1, including its IC<sub>50</sub> value, the signaling pathways it modulates, and a generalized experimental protocol for assessing its inhibitory potential.

## Quantitative Data Summary

The inhibitory potency of **TC-E 5003** against hPRMT1 has been consistently determined, providing a crucial benchmark for its biological activity.

Compound	Target	IC <sub>50</sub> Value
TC-E 5003	hPRMT1	1.5 μM

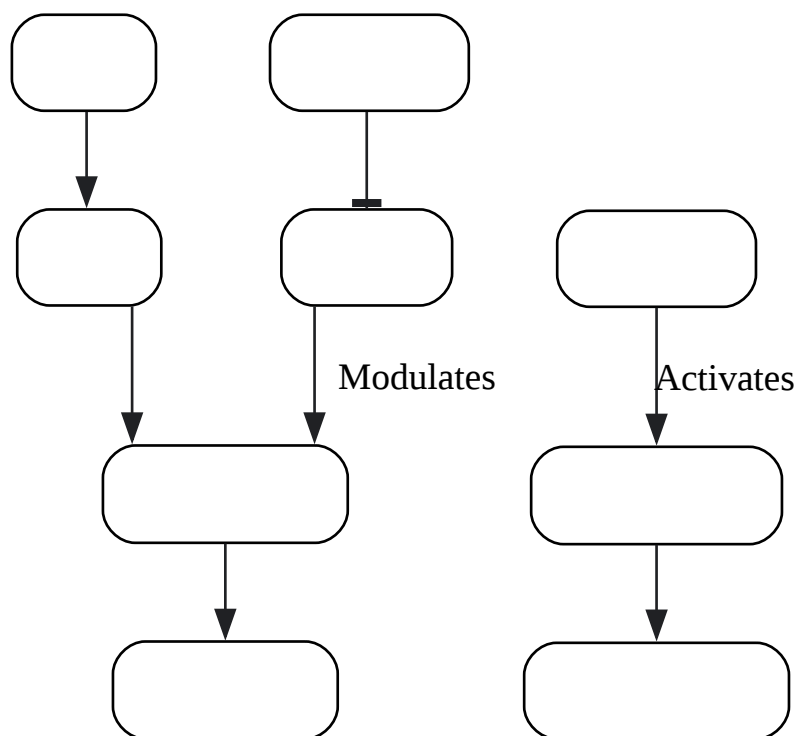
This data is consistently reported across multiple sources.<sup>[1][2][3]</sup>

## Core Signaling Pathways Modulated by TC-E 5003

**TC-E 5003** has been shown to modulate key signaling pathways, highlighting its potential therapeutic applications in inflammation and metabolic diseases.

## Inhibition of LPS-Induced Inflammatory Pathways

**TC-E 5003** demonstrates anti-inflammatory properties by modulating the lipopolysaccharide (LPS)-induced AP-1 and NF- $\kappa$ B signaling pathways.[1] This modulation leads to a reduction in the production of pro-inflammatory mediators.



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## References

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